molecular formula C6H4ClNO5S B1585211 2-Chloro-5-nitrobenzenesulfonic acid CAS No. 96-73-1

2-Chloro-5-nitrobenzenesulfonic acid

Cat. No. B1585211
CAS RN: 96-73-1
M. Wt: 237.62 g/mol
InChI Key: GNTARUIZNIWBCN-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzenesulfonic acid is a chemical compound with the molecular formula C6H4ClNO5S . It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-nitrobenzenesulfonic acid consists of a benzene ring with a chlorine atom and a nitro group attached to it, along with a sulfonic acid group . The molecular weight of this compound is 237.618 Da .


Physical And Chemical Properties Analysis

2-Chloro-5-nitrobenzenesulfonic acid has a density of 1.7±0.1 g/cm3, a molar refractivity of 48.0±0.4 cm3, and a molar volume of 136.0±3.0 cm3 . It also has a polar surface area of 109 Å2 and a polarizability of 19.0±0.5 10-24 cm3 .

Scientific Research Applications

Tautomerism and Solvatochromism Studies

2-Chloro-5-nitrobenzenesulfonic acid is investigated in the context of tautomerism and solvatochromism, particularly in UV-VIS spectroscopy studies. The compound demonstrates notable solvatochromic and tautomeric effects, influencing UV-VIS absorption spectra, which is crucial in understanding molecular behaviors in various environments (Kuźnik et al., 2012).

Improvement in Nitration Processes

The compound plays a role in the optimization of nitration processes, particularly in the synthesis of related compounds like 2-amino-5-chloro-4-methylbenzenesulfonic acid. Optimization of reaction conditions has led to significant improvements in yield and efficiency, demonstrating the compound's utility in chemical manufacturing processes (Li et al., 2015).

Application in Synthesis of Pesticides

2-Chloro-5-nitrobenzenesulfonic acid is utilized in the synthesis of key intermediates for the preparation of pesticides. This includes the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, an essential component in the production of certain herbicides (Du et al., 2005).

Catalysis in Organic Reactions

The compound is integral in catalysis, particularly in reactions like cyanosilylation of aldehydes. This application highlights its utility in facilitating chemical reactions, contributing to the synthesis of various organic compounds (Gurbanov et al., 2018).

Biodegradation Studies

Research has explored the biodegradation of similar compounds, like 1-Chloro-4-Nitrobenzene, by specific bacterial strains. This demonstrates the potential environmental applications of 2-Chloro-5-nitrobenzenesulfonic acid in understanding and enhancing the biodegradation of aromatic compounds (Katsivela et al., 1999).

Solubility Studies

Understanding the solubility of 2-Chloro-5-nitrobenzenesulfonic acid in various solvents is crucial for its application in chemical processes. Studies have focused on measuring and correlating its solubility in different conditions, aiding in process optimization (Li et al., 2015).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

2-Chloro-5-nitrobenzenesulfonic acid is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals . As such, future research and development may focus on finding new applications and improving the synthesis process for this compound.

properties

IUPAC Name

2-chloro-5-nitrobenzenesulfonic acid
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InChI

InChI=1S/C6H4ClNO5S/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTARUIZNIWBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3059137
Record name Benzenesulfonic acid, 2-chloro-5-nitro-
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Molecular Weight

237.62 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 2-Chloro-5-nitrobenzenesulfonic acid
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Product Name

2-Chloro-5-nitrobenzenesulfonic acid

CAS RN

96-73-1
Record name 2-Chloro-5-nitrobenzenesulfonic acid
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Record name 2-Chloro-5-nitrobenzenesulfonic acid
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Record name 2-chloro-5-nitrobenzenesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
L Pan, Y Jiang, Z Liu, XH Liu, Z Liu, G Wang… - European journal of …, 2012 - Elsevier
… After seeding and stirring for 0.5 h, the crystalline precipitate of 2-chloro-5-nitrobenzenesulfonic acid 1 which formed was filtered off and dried at about 60 C. The yield was 80%, mp 169 …
Number of citations: 53 www.sciencedirect.com
LC Raiford, O Grosz - Journal of the American Chemical Society, 1931 - ACS Publications
… That one obtained from 2-chloro-5-nitrobenzenesulfonic acid, in accordance with P. Fischer’s13 method was of particular interest. It was purified by slow evaporation of its ether solution …
Number of citations: 4 pubs.acs.org
H Maehr, JF Blount, DL Pruess, L Yarmchuk… - The Journal of …, 1973 - jstage.jst.go.jp
* Paper discs 12.7 mmin diameter were saturated with a solution containing 125 fig of 1 (hydrochloride) per ml and applied to agar surface; each disc contained approximately 15 fig of 1 …
Number of citations: 26 www.jstage.jst.go.jp
D Dolman, R Stewart - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
A Hammett H 0 acidity function based on the protonation of 17 diphenylamines in 20 volume % ethanol – aqueous sulfuric acid has been established. The H 0 value for the most acidic …
Number of citations: 51 cdnsciencepub.com
VJ Arán, M Flores, P Muñoz, JR Ruiz… - researchgate.net
… Attempts to prepare a SO analogue of 4a from 2-chloro5-nitrobenzenesulfonic acid and tetrahydrophthalazine according to a procedure similar to the above-mentioned method B (…
Number of citations: 2 www.researchgate.net
L Kapelusznik, EL Heil, Z Temesgen… - Drugs of the …, 2012 - access.portico.org
… Chlorination of 2-chloro-5-nitrobenzenesulfonic acid (XIV) with SOCl2 in refluxing DMF gives the sulfonyl chloride (XV), which is converted to the corresponding sulfonamide (XVI) by …
Number of citations: 7 access.portico.org
L Nelson, D Laskowski - Analytical Chemistry, 1951 - ACS Publications
… Of the compounds listed, only 2-chloro-5-nitrobenzenesulfonic acid failed to give the test. A large number of substances other than aromatic nitro compounds were also tested. Of …
Number of citations: 4 pubs.acs.org
VJ Arán, M Flores, P Muñoz, JR Ruiz… - Liebigs …, 1995 - Wiley Online Library
… Attempts to prepare a SO2 analogue of 4a from 2-chloro5-nitrobenzenesulfonic acid and tetrahydrophthalazine according to a procedure similar to the above-mentioned method B (…
K Niume, R Hirohashi, F Toda, M Hasegawa, Y Iwakura - Polymer, 1981 - Elsevier
… 2,8-Diaminothianthrene (SDA) was prepared by the method of Kawai et al. 1 o The condensation of 2-chloro-5nitrobenzenesulfonic acid with sodium salt of 4-nitrobenzenethiol …
Number of citations: 12 www.sciencedirect.com
D Biedenkapp, A Weiss - The Journal of Chemical Physics, 1968 - pubs.aip.org
The 35 Cl NQR frequencies (at 77K) of a number of chlorobenzene derivatives have been measured. The frequencies (including additional data from the literature) have been …
Number of citations: 99 pubs.aip.org

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